tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines It is characterized by its molecular structure, which includes a tert-butyl group, a dichlorophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, starting with the formation of the dihydropyridine ring. One common method is the Hantzsch dihydropyridine synthesis , which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions usually require heating and the use of a catalyst to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Saturated dihydropyridines.
Substitution: Substituted dihydropyridines with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its dihydropyridine core is valuable in the development of new pharmaceuticals and materials.
Biology: The compound has shown potential in biological studies, particularly in the modulation of ion channels and receptors. Its derivatives are being investigated for their effects on cardiovascular and nervous systems.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic properties. They may have applications in treating conditions such as hypertension and arrhythmias due to their calcium channel blocking activity.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its derivatives are incorporated into products such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate exerts its effects involves the interaction with molecular targets such as ion channels and receptors. The dihydropyridine ring structure allows it to bind to calcium channels, leading to the modulation of calcium influx in cells. This can result in various physiological effects, including vasodilation and reduced cardiac contractility.
Comparison with Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a similar structure and therapeutic use.
Nicardipine: Similar to nifedipine, used for managing high blood pressure and angina.
Uniqueness: Tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate stands out due to its specific substitution pattern on the phenyl ring and the presence of the tert-butyl group, which can influence its binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl 4-(3,5-dichlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO2/c1-16(2,3)21-15(20)19-6-4-11(5-7-19)12-8-13(17)10-14(18)9-12/h4,8-10H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRUXBWFFRFAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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